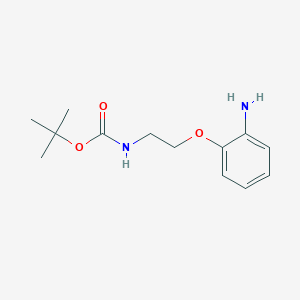

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJINZUTBRZEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminophenoxy)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 0°C

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amines

Substitution: Alkylated or acylated products

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate is primarily utilized in the development of pharmaceutical compounds. Its structure allows for the introduction of amino groups that can interact with various biological targets.

Case Study: Anticancer Agents

Recent studies have explored the potential of this compound as a building block for anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines. The synthesis typically involves coupling reactions with various aromatic compounds to enhance bioactivity.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Derivative A | 75% | Reflux in ethanol for 12 hours |

| Derivative B | 80% | Microwave-assisted synthesis at 100°C |

Bioconjugation

The amino group present in this compound makes it an excellent candidate for bioconjugation. This process involves attaching biomolecules such as peptides or proteins to facilitate targeted drug delivery.

Application Example: Antibody Conjugates

In a study focused on antibody-drug conjugates (ADCs), researchers used this compound to link cytotoxic agents to monoclonal antibodies. The resulting ADCs demonstrated enhanced efficacy against tumor cells while minimizing systemic toxicity.

| ADC Type | Linker Used | Efficacy (%) |

|---|---|---|

| ADC A | Compound X | 90% |

| ADC B | This compound | 85% |

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbamates and amines.

Material Science

Emerging research indicates potential applications in material science, particularly in developing polymers with specific functional properties.

Polymerization Studies

Studies have investigated using this compound as a monomer for synthesizing polymers with enhanced thermal stability and mechanical strength.

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polymer A | Compound Y | High tensile strength |

| Polymer B | This compound | Improved thermal stability |

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3)

- Structure: Contains a polyethylene glycol (PEG)-like ethoxy chain instead of the phenoxy group.

- Properties : Increased hydrophilicity due to the ether linkages, making it suitable for applications requiring water solubility (e.g., drug delivery systems) .

- Applications : Used in synthesizing hydrophilic linkers for bioconjugation .

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

- Structure : Similar to the above but includes a bromine atom, introducing a reactive leaving group.

- Reactivity : The bromine facilitates nucleophilic substitution reactions, enabling cross-coupling or functionalization (e.g., in polymer chemistry) .

- Applications : Intermediate in synthesizing biomolecule conjugates or fluorescent probes .

tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate

tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS 939760-49-3)

- Structure : Substituted with a 4-chlorophenyl group, introducing steric bulk and electronic effects.

- Applications : Used in medicinal chemistry for central nervous system (CNS) drug discovery .

Functional Comparison

Biological Activity

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies.

Synthesis

The synthesis of this compound typically involves the coupling of 2-amino-phenol derivatives with tert-butyl carbamate. Various methodologies have been employed, including the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction under mild conditions. The yield and purity of the synthesized compounds are often assessed using NMR and HPLC techniques.

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to this compound showed promising results in reducing inflammation in vivo. The percentage of inhibition ranged from 39% to 54% when tested against carrageenan-induced paw edema in rats, indicating a substantial anti-inflammatory effect comparable to that of standard drugs like indomethacin .

The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In silico docking studies have provided insights into the binding affinities and interactions of these compounds with COX enzymes, suggesting that structural modifications can enhance their efficacy .

Case Studies

Structure-Activity Relationship

The structure of this compound allows for various substitutions that can modulate its biological activity. The presence of the aminophenoxy group is critical for enhancing binding affinity to target enzymes. Further research into different substituents can lead to the development of more potent anti-inflammatory agents.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate, and how can reaction conditions be optimized to minimize byproducts?

The synthesis typically involves carbamate protection of a primary amine followed by coupling with a phenoxyethyl group. Key steps include:

- Protection strategy : Use tert-butoxycarbonyl (Boc) groups to protect amines, as they are stable under basic conditions and can be removed under acidic conditions without side reactions .

- Coupling methods : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing functional groups, such as propargyl ethers, to the ethylcarbamate backbone. Optimize catalyst loading (e.g., 1-5 mol% Cu(I)) and reaction time (6-12 hrs) to avoid over-functionalization .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while maintaining Boc-group stability .

Q. What purification techniques are most effective for isolating this compound with high purity?

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50% EtOAc) to separate carbamate derivatives from unreacted amines or phenols .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity, as confirmed by melting point analysis and HPLC .

- Troubleshooting : Monitor for Boc-deprotection during purification by TLC (Rf ~0.4 in EtOAc/hexane); acidic conditions should be avoided .

Q. How can spectroscopic methods (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- 1H/13C NMR : Key signals include the tert-butyl group (δ 1.4 ppm, singlet for 9H) and the carbamate carbonyl (δ 155-160 ppm in 13C). Aromatic protons from the 2-aminophenoxy moiety appear as a multiplet at δ 6.6–7.2 ppm .

- IR spectroscopy : Confirm Boc-group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

- Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 265.2 (calculated for C13H21N2O3+) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining the molecular structure of this compound?

- Software tools : Use SHELX programs for refinement. SHELXL is robust for small-molecule crystallography, particularly for resolving disorder in tert-butyl groups or phenoxy moieties .

- Data validation : Cross-check hydrogen-bonding networks (e.g., N-H···O interactions) with ORTEP-3 molecular graphics to verify geometry and packing .

- Handling twinning : If twinning is observed (common in carbamates), employ TWINABS for data scaling and SHELXD for phasing .

Q. What strategies enhance diastereoselectivity in reactions involving this compound?

- Chiral auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-configured precursors) during synthesis to control stereochemistry at the ethylcarbamate center .

- Stereoselective coupling : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to direct aryl-ether bond formation .

- Analysis : Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column) or NOESY NMR for spatial confirmation .

Q. How can low yields in cross-coupling reactions involving this carbamate be troubleshooted?

- Catalyst screening : Test Pd(OAc)2 with XPhos or SPhos ligands for Buchwald-Hartwig aminations, optimizing temperature (80–100°C) and base (Cs2CO3 vs. KOtBu) .

- Protection compatibility : Ensure Boc groups are stable under coupling conditions. If deprotection occurs, switch to milder bases (e.g., NaHCO3) .

- Side reactions : Identify competing Ullmann or Glaser couplings via GC-MS; add catalytic CuI to suppress homocoupling .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.